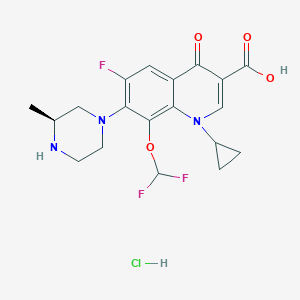

Cadrofloxacin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist wirksam gegen sowohl aerobe als auch anaerobe grampositive und gramnegative Bakterien . Diese Verbindung zeichnet sich insbesondere durch ihre breite antibakterielle Aktivität aus, was sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Infektionskrankheiten macht .

Herstellungsmethoden

Die Synthese von Cadrofloxacin umfasst mehrere Schritte :

Decarboxylierung: 3,5,6-Trifluor-4-hydroxyphthalsäure wird in einem Autoklaven bei 140 °C erhitzt, um 2,4,5-Trifluor-3-hydroxybenzoesäure zu erzeugen.

Veresterung: Die resultierende Säure wird durch Rückfluss in Ethanol in Gegenwart von Schwefelsäure in ihren Ethylester umgewandelt.

Kondensation: Der Ethylester wird mit Chlordifluormethan und Natriumhydrid in heißem Dimethylformamid kondensiert, um Difluormethylether zu erzeugen.

Hydrolyse: Die basische Hydrolyse des Ethylesters ergibt 3-(Difluormethoxy)-2,4,5-trifluorbenzoesäure.

Amidbildung: Die Säure wird mit Thionylchlorid in ihr Säurechlorid umgewandelt und anschließend mit Ammoniak kondensiert, um das Amid zu ergeben.

Cyclisierung: Das gewünschte Chinolonsystem wird durch intramolekulare Cyclisierung in Gegenwart von Natriumhydrid erhalten.

Vorbereitungsmethoden

The synthesis of cadrofloxacin involves several steps :

Decarboxylation: 3,5,6-trifluoro-4-hydroxyphthalic acid is heated at 140°C in an autoclave to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

Esterification: The resulting acid is converted to its ethyl ester by refluxing in ethanol in the presence of sulfuric acid.

Condensation: The ethyl ester is condensed with chlorodifluoromethane and sodium hydride in hot dimethylformamide to produce difluoromethyl ether.

Hydrolysis: Basic hydrolysis of the ethyl ester yields 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid.

Amide Formation: The acid is converted to its acid chloride with thionyl chloride and subsequently condensed with ammonia to give the amide.

Cyclization: The target quinolone system is obtained by intramolecular cyclization in the presence of sodium hydride.

Analyse Chemischer Reaktionen

Cadrofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine antibakteriellen Eigenschaften verändert.

Hydrolyse: Die basische Hydrolyse wird verwendet, um Ester in Säuren umzuwandeln.

Wissenschaftliche Forschungsanwendungen

Cadrofloxacin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung bei der Untersuchung der Synthese und Reaktionen von Fluorchinolonen verwendet.

Biologie: Seine breite antibakterielle Aktivität macht es zu einem wertvollen Werkzeug in der mikrobiologischen Forschung.

Industrie: Es wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen verwendet.

Wirkmechanismus

Cadrofloxacin übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind . Diese Hemmung führt zur Störung der bakteriellen DNA-Prozesse, was letztendlich zum Zelltod führt .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Cadrofloxacin ähnelt anderen Fluorchinolonen wie Ciprofloxacin und Ofloxacin, hat aber einzigartige Eigenschaften, die es gegen bestimmte Bakterien wirksamer machen . So ist es beispielsweise gegen Acinetobacter-Arten und Stenotrophomonas maltophilia aktiver als Ciprofloxacin und Ofloxacin . Weitere ähnliche Verbindungen sind Levofloxacin und Moxifloxacin, die ebenfalls zur Klasse der Fluorchinolone gehören .

Eigenschaften

IUPAC Name |

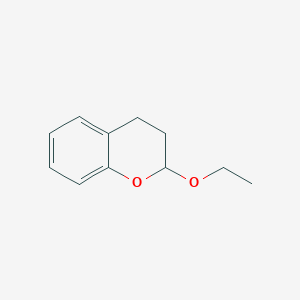

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMTCKEQGUMTG-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-55-4 |

Source

|

| Record name | Cadrofloxacin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CADROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)